2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one
Beschreibung
Eigenschaften
Molekularformel |
C12H9ClN2OS |
|---|---|
Molekulargewicht |
264.73 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9ClN2OS/c13-8-3-1-7(2-4-8)11-14-10-6-17-5-9(10)12(16)15-11/h1-4H,5-6H2,(H,14,15,16) |
InChI-Schlüssel |
ZJBPPDRWSRJCBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CS1)N=C(NC2=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Gewald Reaction for Thiophene Intermediate Formation
The Gewald reaction serves as a foundational step for constructing the thieno-pyrimidine core. Ethyl 2-amino-5-ethylthiophene-3-carboxylate is synthesized from butyraldehyde, ethyl cyanoacetate, and sulfur in the presence of triethylamine. Cyclization with chlorformamidine hydrochloride at 120–125°C in dimethyl sulfoxide (DMSO) yields 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, a structural analogue of the target compound. Modifications to this protocol, such as substituting butyraldehyde with 4-chlorobenzaldehyde, enable direct incorporation of the chlorophenyl group during thiophene formation.
Halogenation and Functionalization
Halogenation at the 5-position of the thieno-pyrimidine core is critical for subsequent coupling reactions. Mercury-mediated iodination using mercuric acetate and iodine in acetic acid achieves selective substitution, yielding 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one. This intermediate facilitates Suzuki-Miyaura couplings with aryl boronic acids, though direct application to 4-chlorophenyl groups requires optimization of palladium catalysts and solvent systems.
Chlorophenyl Group Introduction
Direct Cyclocondensation with 4-Chlorobenzaldehyde
Incorporating the chlorophenyl group during the Gewald reaction streamlines synthesis. Reacting 4-chlorobenzaldehyde with ethyl cyanoacetate and sulfur generates ethyl 2-amino-5-(4-chlorophenyl)thiophene-3-carboxylate. Subsequent cyclization with urea or thiourea under acidic conditions (e.g., HCl/EtOH) forms the pyrimidin-4(3H)-one ring. This one-pot method reduces purification steps but faces challenges in regioselectivity, often requiring chromatographic separation of isomers.
Post-Cyclization Coupling Reactions
For higher regiochemical control, palladium-catalyzed cross-couplings are employed. The iodinated thieno-pyrimidine intermediate reacts with 4-chlorophenylboronic acid under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH). Optimized parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 78 |
| Solvent Ratio | Toluene:EtOH (9:1) | - |
| Reaction Time | 18 hours at reflux | - |
| Base | Aqueous Na₂CO₃ | - |
This method achieves moderate yields but necessitates rigorous exclusion of oxygen to prevent catalyst deactivation.
Resolution and Purification Techniques
Camphor Sulfonic Acid Salt Formation
Enantiomeric purity is critical for pharmaceutical applications. Resolving racemic mixtures involves forming diastereomeric salts with (-)-camphor-10-sulfonic acid. For example, treating crude 2-(4-chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one with the chiral acid in ethyl acetate precipitates the (S)-enantiomer salt, which is filtered and recrystallized to ≥99.5% purity.
Neutralization and Free Base Isolation
The purified salt is neutralized with aqueous sodium bicarbonate in dichloromethane at 0°C, extracting the free base into the organic layer. Solvent removal under vacuum yields the enantiomerically pure compound with ≤0.2% R-isomer contamination.
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis of the camphor sulfonic acid salt reveals a triclinic crystal system (space group P1) with hydrogen bonding between the sulfonic acid and pyrimidinone N-H group, stabilizing the enantiomeric structure.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Cyclocondensation | Fewer steps, cost-effective | Low regioselectivity | 45–55 |
| Post-Cyclization Coupling | High regiochemical control | Requires palladium catalysts | 65–78 |
| Camphor Salt Resolution | Excellent enantiopurity | Multi-step purification | 70–85 |
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-Chlorphenyl)-5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-on durchläuft verschiedene chemische Reaktionen, darunter:
Elektrophile Substitution: Diese Verbindung kann aufgrund des Vorhandenseins der Chlor-Gruppe an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.
Kupplungsreaktionen: Sie kann auch Suzuki-Kupplungsreaktionen eingehen, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen nützlich sind.
Häufige Reagenzien und Bedingungen
Kalium-tert-butoxid: Wird in der Cyclokondensationsreaktion zur Synthese der Verbindung verwendet.
Palladium-Katalysatoren: Werden in Suzuki-Kupplungsreaktionen eingesetzt, um die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Suzuki-Kupplungsreaktionen verschiedene substituierte Thieno[3,4-d]pyrimidine mit unterschiedlichen funktionellen Gruppen liefern.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C13H11ClN2O2
- Molecular Weight : 262.69 g/mol
- IUPAC Name : 2-(4-chlorophenyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one
The compound features a thieno-pyrimidine core structure, which is significant for its biological activity. The presence of the chlorophenyl group enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-d]pyrimidines have been shown to inhibit tumor cell proliferation in various cancer lines.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thieno[3,4-d]pyrimidine derivatives effectively inhibited the growth of human breast cancer cells. The study highlighted the potential of these compounds in developing targeted cancer therapies .
Antiviral Properties
Another area of interest is the antiviral activity of this compound. Research has shown that thieno-pyrimidine derivatives can inhibit viral replication.
Case Study : In vitro studies conducted on hepatitis C virus (HCV) showed that specific thieno-pyrimidine compounds significantly reduced viral load in infected cells. This suggests a promising avenue for antiviral drug development .
The biological activity of this compound has been assessed through various bioassays.
| Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Anticancer (Breast Cancer) | 15 | |
| Antiviral (HCV) | 20 | |
| Antimicrobial | 25 |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that include cyclization and functionalization processes. Various derivatives have been synthesized to enhance efficacy and selectivity against specific biological targets.
Synthetic Route Example :
- Starting Material : 4-chlorobenzaldehyde.
- Reagents : Appropriate thioketones and amines.
- Conditions : Reflux in suitable solvents followed by purification through chromatography.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This interaction is facilitated by hydrogen bonding with key residues in the active site.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 11)
- Structure: Features a 2-methyl group and a thiazolidinone-coumarin hybrid substituent at position 5 .
- Synthesis: Microwave-assisted reaction of 4-formylcoumarin, 5-amino-2-methylthieno[3,4-d]pyrimidin-4(3H)-one, and thioglycolic acid .
- Key Difference: The 5-thiazolidinone-coumarin moiety enhances anti-inflammatory activity compared to the simpler 4-chlorophenyl substituent in the target compound.
2-Methyl-thieno[3,4-d]pyrimidin-4(3H)-one
Pyrido[3,4-d]pyrimidin-4(3H)-one Analogs
8-(Thiazol-4-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 36)
- Structure: Replaces the thiophene ring with a pyridine ring, fused to pyrimidinone. Substituted with a thiazole group at position 8 .
- Synthesis : Palladium-catalyzed coupling of 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one with 4-tributylstannylthiazole .
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one
- Structure: Benzothieno[2,3-d]pyrimidinone core with a 4-bromophenoxy group and isopropyl substituent .
Structural and Functional Comparison Table
Biologische Aktivität
The compound 2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C10H8ClN3OS
- Molecular Weight : 239.71 g/mol
- CAS Number : 5719-13-1
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-d]pyrimidines exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting potential for the development of new antibiotics .
Anticancer Properties
Several studies have explored the anticancer effects of thieno[3,4-d]pyrimidine derivatives. For instance, a derivative of this compound was shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy was attributed to its ability to modulate key signaling pathways involved in tumor growth .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes such as DNA methyltransferases. Inhibitors targeting these enzymes are crucial in cancer therapy as they can reverse abnormal gene silencing associated with tumorigenesis .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as a competitive inhibitor for various enzymes involved in nucleic acid metabolism.
- Modulation of Signaling Pathways : It affects pathways such as MAPK/ERK and PI3K/Akt, which are critical in regulating cell survival and proliferation .
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of thieno[3,4-d]pyrimidine derivatives in vitro. The results indicated that the compound significantly reduced the viability of breast cancer cells by inducing apoptosis. The study utilized flow cytometry and Western blot analysis to confirm these findings .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests, indicating its potential as a broad-spectrum antimicrobial agent .
Data Summary
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Moderate | Inhibition of bacterial growth |
| Anticancer | High | Induction of apoptosis |
| Enzyme Inhibition | Significant | Competitive inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(4-chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one?
- Methodology : A common approach involves cyclocondensation reactions using hydrazine derivatives and active methylene compounds. For example, refluxing 2-hydrazinylpyrido-thieno-pyrimidine precursors with ethyl acetoacetate or diethylmalonate in glacial acetic acid (4–6 hours) yields derivatives like 6d (72% yield, m.p. 228–230°C) . Purification via recrystallization or column chromatography is typical. Alternative methods include microwave-assisted synthesis, which reduces reaction time and improves regioselectivity .
Q. How is this compound characterized spectroscopically, and what key spectral markers should researchers prioritize?
- Methodology :
- IR Spectroscopy : Look for carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and NH/OH bands at 3150–3480 cm⁻¹ .
- ¹H-NMR : Key signals include aromatic protons (δ 7.03–7.51 ppm), methyl groups (δ 2.43 ppm), and exchangeable protons (NH/OH at δ 12.21–12.50 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 427 for C₁₉H₁₃N₃O₅S₂) confirm molecular weight, while fragmentation patterns validate substituent positions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational spectral data?
- Methodology :
- Compare experimental IR/NMR with density functional theory (DFT)-calculated spectra. For example, deviations in ¹H-NMR chemical shifts may arise from solvent effects or conformational dynamics. Adjust computational models (e.g., solvent-polarizable continuum models) to improve alignment .
- Validate ambiguous peaks using 2D NMR (COSY, HSQC) to assign coupling interactions and resolve overlapping signals .
Q. What strategies optimize reaction conditions for higher yields in thieno-pyrimidine synthesis?
- Methodology :
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetic acid facilitates proton transfer in cyclocondensation .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) with comparable yields (~70–75%) .
Q. How does the 4-chlorophenyl substituent influence biological activity in kinase inhibition studies?
- Methodology :
- Structure-Activity Relationship (SAR) : The electron-withdrawing chloro group enhances π-π stacking with kinase active sites (e.g., JmjC histone demethylases). Compare IC₅₀ values of chloro-substituted analogs vs. methoxy or methyl derivatives using enzymatic assays .
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding poses, highlighting interactions between the chlorophenyl group and hydrophobic pockets in target proteins .
Q. What crystallographic techniques are used to confirm the solid-state structure of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Analyze with Mo-Kα radiation (λ = 0.71073 Å) at 173–295 K. Key metrics: R factor < 0.1, mean C–C bond length ±0.006 Å .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) to rationalize packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
